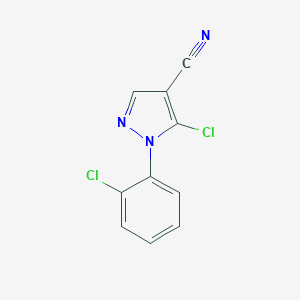

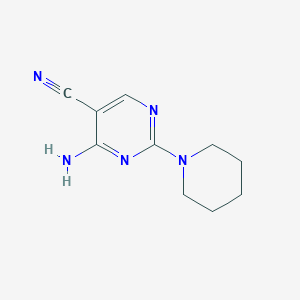

4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile

Descripción general

Descripción

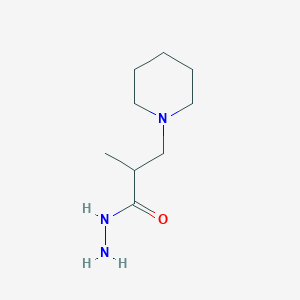

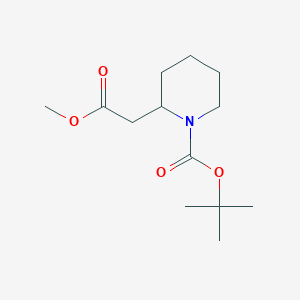

4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C10H13N5 . It has a molecular weight of 203.24 g/mol .

Molecular Structure Analysis

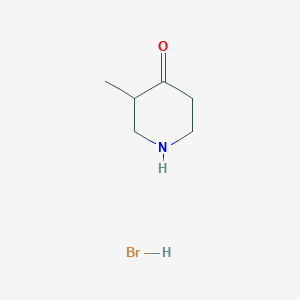

The molecular structure of 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile consists of a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.24 g/mol and a formula weight of 203.24 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 78.8 Ų . The compound is a white solid with a melting point of 224°C .Aplicaciones Científicas De Investigación

Antimicrobial Activity

4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile has been synthesized and evaluated for its antimicrobial properties. The compound, along with its derivatives, exhibited significant antimicrobial activity against various bacterial and fungal strains. These compounds have been found to potentially induce bacterial cell membrane rupture and disintegration, as evidenced by field emission scanning electron microscopic analysis. Such effects were observed in both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, indicating a broad spectrum of antimicrobial action. The mechanism of action was further explored through molecular docking studies, which provided insights into the interaction between the drug and target proteins of S. aureus and E. coli (Bhat & Begum, 2021).

Synthesis and Applications in Organic Chemistry

The compound is also pivotal in organic synthesis, contributing to the development of new chemical entities. It has been involved in guanidine and amidine-mediated synthesis, facilitating the construction of bridgehead triazaphenalenes, pyrimidines, and pyridines through domino reactions. These processes have yielded compounds with potential applications in various fields, including pharmaceuticals, due to their efficient and high-yield production methods (Pratap et al., 2007).

Role in Drug Discovery and Molecular Docking

4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile derivatives have shown promise in drug discovery, particularly through their use in molecular docking studies. These compounds have been synthesized and characterized, with some displaying binding affinity to ct-DNA. This suggests potential applications as DNA-specific fluorescent probes, which could be invaluable in the study of genetic materials and the development of novel therapeutic agents (Perin et al., 2011).

Antibacterial and Antifungal Properties

Further research into pyrimidine derivatives, including 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile, has highlighted their antibacterial and antifungal properties. These compounds have been synthesized through various methods, including one-pot, three-component reactions, and evaluated for their effectiveness against a range of microbial pathogens. The results underscore the potential of these compounds in developing new antimicrobial agents (Rostamizadeh et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .

Mode of Action

4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the receptor’s kinase activity . This prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell growth and proliferation .

Biochemical Pathways

By inhibiting EGFR, 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. Therefore, their inhibition can lead to cell cycle arrest and apoptosis .

Result of Action

The inhibition of EGFR by 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cancer cells . For instance, it has been found to upregulate the level of caspase-3, a key enzyme involved in apoptosis .

Propiedades

IUPAC Name |

4-amino-2-piperidin-1-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c11-6-8-7-13-10(14-9(8)12)15-4-2-1-3-5-15/h7H,1-5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMBMIZSLPVIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383240 | |

| Record name | 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile | |

CAS RN |

90973-23-2 | |

| Record name | 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-piperidin-1-yl-pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.